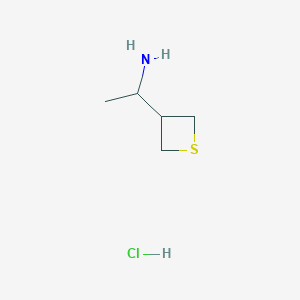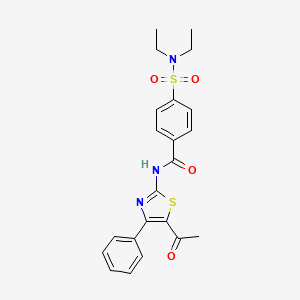![molecular formula C9H12BrF3N2O B2369103 4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856075-13-2](/img/structure/B2369103.png)
4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BTP" and is a pyrazole-based ligand that has been used in the development of new drugs and as a tool in biochemical research.
Scientific Research Applications
Synthesis and Characterization
- Compounds like 4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole are often synthesized for specific applications, such as in the study by Lu et al. (2019), where a series of 4-trifluoromethyl pyrazoles were prepared via copper-catalyzed cycloaddition under mild conditions, showcasing their potential in regioselective synthesis (Lu et al., 2019).
- The compound's derivatives are characterized using various spectroscopic methods like NMR, IR, MS, as seen in the preparation of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole by Kleizienė et al. (2009), highlighting the importance of detailed spectroscopic data in understanding these compounds (Kleizienė et al., 2009).
Biological and Pharmacological Applications
- The biological activity of pyrazole derivatives, such as antimicrobial and antifungal effects, is a significant area of study. For instance, Pundeer et al. (2013) explored the antibacterial and antifungal activities of new pyrazole derivatives, indicating the potential of these compounds in developing new antimicrobial agents (Pundeer et al., 2013).
- In cancer research, Srour et al. (2018) synthesized new derivatives of 1,3,4-trisubstituted pyrazole, testing their in-vitro anti-cancer activity against various human cancer cell lines, showing the scope of these compounds in oncological therapeutics (Srour et al., 2018).
Chemical Properties and Reactions
- Pyrazole derivatives' reactivity, such as the reaction of azoles with ethyl bromopyruvate oxime, studied by Gilchrist et al. (1987), provides insight into their chemical properties and potential for creating complex molecules (Gilchrist et al., 1987).
- Martins et al. (2013) explored brominated trihalomethylenones as precursors to pyrazoles, demonstrating the versatility of these compounds in synthesizing various functional groups (Martins et al., 2013).
properties
IUPAC Name |
4-bromo-1-ethyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3N2O/c1-2-15-5-7(10)8(14-15)6-16-4-3-9(11,12)13/h5H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUJECSVRROPFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCCC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2369025.png)
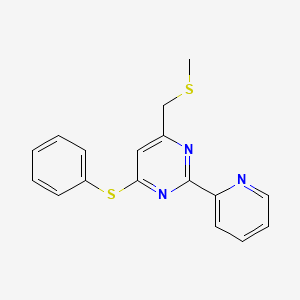
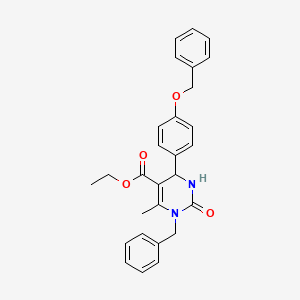

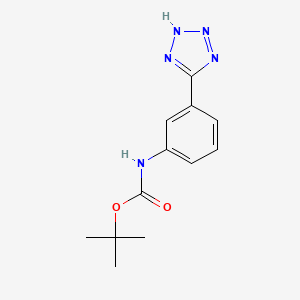
![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)

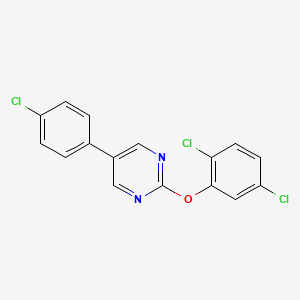

![(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2369041.png)
